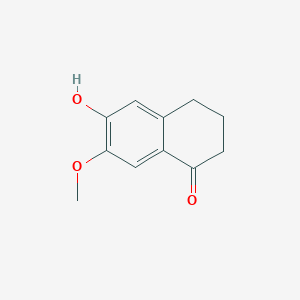

6-Hydroxy-7-methoxy-1-tetralone

Description

Structure

3D Structure

Properties

CAS No. |

15288-02-5 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O3/c1-14-11-6-8-7(5-10(11)13)3-2-4-9(8)12/h5-6,13H,2-4H2,1H3 |

InChI Key |

HCURFVXLTVKURV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCCC(=O)C2=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Advanced Intermediates for Neurological Agents (e.g., precursors for agomelatine)

A significant application of 7-methoxy-1-tetralone (B20472), a closely related compound, is its role as a key intermediate in the synthesis of the antidepressant drug agomelatine. google.comgoogle.comguidechem.com The synthesis involves the condensation of 7-methoxy-1-tetralone with cyanoacetic acid to produce (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, a crucial intermediate that is further converted to agomelatine. google.comgoogle.com This highlights the importance of the tetralone framework in constructing the core of neurologically active compounds.

Structural Elucidation and Advanced Analytical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 6-Hydroxy-7-methoxy-1-tetralone. Both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of protons and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 6-methoxy-1-tetralone (B92454), distinct signals corresponding to the methoxy (B1213986) group, aromatic protons, and the aliphatic protons of the tetralone ring system are observed. bmrb.io For this compound, the presence of a hydroxyl group would introduce an additional signal, and its position on the aromatic ring would influence the chemical shifts of the neighboring aromatic protons.

Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. For instance, in a study involving the isopropylation of 6-methoxy-1-tetralone, the ¹³C NMR spectrum of the resulting 7-isopropyl-6-methoxy-1-tetralone showed characteristic peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the isopropyl group and the tetralone ring. researchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the complex spectral data. HMBC correlations are particularly useful in establishing long-range couplings between protons and carbons, which helps in confirming the connectivity of the different structural fragments.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₃. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and their arrangement within the molecule. For instance, the fragmentation of related tetralone derivatives often involves characteristic losses of small molecules like CO, H₂O, or CH₃. researchgate.netyoutube.com

The mass spectrum of the related compound 7-methoxy-1-tetralone (B20472) shows a molecular ion peak corresponding to its molecular weight. nist.gov Analysis of the fragmentation pattern can help in identifying the different parts of the molecule.

Table 1: Mass Spectrometry Data for Related Tetralone Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | Provides a reference for fragmentation patterns in similar structures. nih.gov |

| 7-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | The mass spectrum shows a distinct molecular ion peak. nist.gov |

| This compound | C₁₁H₁₂O₃ | 192.21 | Expected to show characteristic losses related to the hydroxyl and methoxy groups. nih.gov |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the hydroxyl (-OH) group. libretexts.org

C=O Stretch: A strong absorption band around 1685-1666 cm⁻¹ corresponds to the carbonyl (C=O) group of the α,β-unsaturated ketone. libretexts.org

C-O Stretch: Absorption bands in the region of 1320-1210 cm⁻¹ are characteristic of the carbon-oxygen (C-O) stretching vibrations of the hydroxyl and methoxy groups. libretexts.org

Aromatic C-H Stretch: Peaks in the range of 3100-3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring. libretexts.orgvscht.cz

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the aliphatic part of the tetralone ring. libretexts.orgvscht.cz

Aromatic C=C Stretch: Bands in the 1600-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. libretexts.orgvscht.cz

The gas-phase IR spectrum of the related 7-methoxy-1-tetralone provides a reference for some of these characteristic peaks. nist.govchemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) Stretch | 3300-2500 |

| Carbonyl (C=O) Stretch (α,β-unsaturated ketone) | 1685-1666 |

| Carbon-Oxygen (C-O) Stretch | 1320-1210 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600-1400 |

This table is interactive. Click on the headers to sort the data.

Chromatographic Techniques for Purification, Isolation, and Purity Assessment

Chromatographic techniques are essential for the purification, isolation, and assessment of the purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used technique for the purification of organic compounds. In the synthesis of related tetralones, column chromatography is employed to separate the desired product from starting materials and byproducts. For example, in the isopropylation of 6-methoxy-1-tetralone, the products were purified using column chromatography. researchgate.net

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf) value of a compound is a characteristic property under specific chromatographic conditions. In the synthesis of 6-methoxy-1-tetralone, TLC can be used to identify the product and assess its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the final purity assessment of a compound. It provides high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. A patent describing the synthesis of 6-methoxy-1-tetralone mentions the use of HPLC to determine the purity of the final product. google.com

X-ray Crystallography for Elucidating Absolute Configuration in Related Tetralone Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. thieme-connect.de While a crystal structure for this compound itself may not be readily available, the principles of X-ray crystallography are crucial for understanding the stereochemistry of related chiral tetralone analogues.

For a chiral molecule that crystallizes in a non-centrosymmetric space group, X-ray diffraction can be used to determine its absolute configuration. ed.ac.uk This is achieved by analyzing the anomalous scattering of X-rays, which leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment. researchgate.net

The determination of the absolute configuration is critical in pharmaceutical and biological studies, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The principles of X-ray crystallography provide the foundation for unambiguously assigning the stereochemistry of chiral tetralone derivatives. nih.gov

Derivatization and Chemical Modification of Tetralone Scaffolds

Synthesis of Novel Tetralone Derivatives Based on the 6-Hydroxy-7-methoxy-1-tetralone Core

Benzyl- and Benzylidenetetralone Derivatives and their Synthesis

The synthesis of benzyl- and benzylidenetetralone derivatives from 6-methoxy-1-tetralone (B92454) has been a key strategy in the development of agents that can modulate retinoic acid metabolism. A common synthetic approach involves a base-catalyzed aldol (B89426) condensation. For instance, 6-methoxytetralone can be reacted with an appropriate benzaldehyde (B42025) in the presence of ethanolic potassium hydroxide (B78521) to form benzylidene intermediates. nih.gov Subsequent reduction of the exocyclic double bond of the benzylidene derivative leads to the corresponding benzyltetralone.

These synthetic efforts have produced a range of compounds evaluated for their biological activity. The potent inhibitory activity of novel 2-benzyltetralone and 2-benzylidenetetralone (B7791263) derivatives has been described against liver microsomal retinoic acid metabolizing enzymes and in a MCF-7 CYP26A1 cell assay. nih.gov

Table 1: Inhibitory Activity of Selected Tetralone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-biphenylmethyl-6-hydroxytetralone (16a) | Liver Microsomal RA Metabolizing Enzymes | 0.5 | nih.gov, nih.gov, psu.edu |

| 2-biphenylmethyl-6-hydroxytetralone (16b) | Liver Microsomal RA Metabolizing Enzymes | 0.8 | nih.gov, nih.gov, psu.edu |

| 2-(4-hydroxybenzyl)-6-methoxytetralone (5) | MCF-7 CYP26A1 Cell Assay | 7 | nih.gov, nih.gov, nih.gov |

| 2-(4-hydroxybenzylidene)-6-methoxytetralone (6) | MCF-7 CYP26A1 Cell Assay | 5 | nih.gov, nih.gov, nih.gov |

| Ketoconazole | Liver Microsomal RA Metabolizing Enzymes | 18.0 | nih.gov, nih.gov, psu.edu |

| R115866 | Liver Microsomal RA Metabolizing Enzymes | 9.0 | nih.gov, nih.gov, psu.edu |

| Liarozole | MCF-7 CYP26A1 Cell Assay | 7 | nih.gov, nih.gov, nih.gov |

Substituted Tetrahydrosuccinimidoacenaphthenone Derivatives

Indoloquinoline Derivatives

The synthesis of indoloquinolines, a class of compounds with significant biological interest, has been achieved using 6-methoxy-1-tetralone as a starting material. researchgate.net A key synthetic step is the thermal Fischer indolization of hydrazones. researchgate.net This reaction involves condensing 6-methoxy-1-tetralone with 4-hydrazinoquinolin-2(1H)-one to produce the cyclized intermediate. researchgate.net Subsequent aromatization and transformation, for example using phosphorus oxychloride, yields chloro-methoxy-benzo-indolo[3,2-c]quinolines. researchgate.net These tetracyclic systems are of interest due to their structural rigidity and the potential for further derivatization. nih.gov

Design and Synthesis of Tetralone-Derived Retinoic Acid Metabolism Blocking Agents

The tetralone scaffold has been systematically exploited to design and synthesize inhibitors of retinoic acid (RA) metabolism, which is a promising strategy in cancer therapy. The rationale is that by blocking the breakdown of RA, its anti-proliferative effects can be enhanced. Derivatives of 6-hydroxy- and 6-methoxy-1-tetralone have been shown to inhibit cytochrome P450 enzymes, particularly CYP26A1, which is responsible for RA metabolism. nih.gov

The synthesis of these agents often starts from 6-methoxy-1-tetralone. nih.gov Researchers have demonstrated that 2-substituted-3,4-dihydro-2H-naphthalen-1-one (tetralone) derivatives can inhibit the activity of RA metabolizing enzymes. nih.gov In particular, 2-(4-hydroxybenzyl)-6-methoxytetralone and its unsaturated benzylidene precursor were identified as potent inhibitors in a cellular assay for CYP26A1. nih.gov, nih.gov, nih.gov Further modifications, such as demethylation of the 6-methoxy group to a 6-hydroxy group and substitution on the benzyl (B1604629) moiety, have yielded compounds with even greater potency in liver microsomal assays. nih.gov, psu.edu For example, 2-biphenylmethyl-6-hydroxytetralone derivatives were found to be significantly more potent than the broad-spectrum P450 inhibitor ketoconazole. nih.gov, nih.gov, psu.edu

Synthesis of Tetralone Abscisic Acid (ABA) Analogues

Bicyclic analogues of the plant hormone abscisic acid (ABA) have been designed and synthesized using a tetralone framework to enhance biological activity and metabolic stability. rsc.org, nih.gov The core idea is that the tetralone structure prevents the cyclization of oxidized metabolites into inactive forms, such as phaseic acid. rsc.org, nih.gov, mdpi.com

The synthesis of these analogues has been reported starting from 1-tetralone (B52770) in a multi-step sequence. rsc.org, nih.gov, psu.edu More recently, a highly efficient, two-step scalable synthesis has been developed starting from (S)-ABA methyl ester, which involves a regioselective Knoevenagel condensation, cyclization, and oxidation in a one-pot process. rsc.org While the specific use of this compound as a starting material is not explicitly detailed in these syntheses, the established routes provide a template for creating a diverse range of analogues. rsc.org, nih.gov These tetralone ABA analogues have shown greater activity than natural ABA in bioassays such as inhibiting seed germination. researchgate.net, psu.edu The hydroxylated forms of tetralone ABA are also biologically active. rsc.org, nih.gov

Table 2: Comparison of ABA Analogue Synthesis

| Synthesis Feature | Earlier Method | Recent Method |

|---|---|---|

| Starting Material | 1-Tetralone | (S)-ABA methyl ester |

| Number of Steps | 6-7 | 2 |

| Overall Yield | ~15% (racemic) | >90% (enantiopure) |

| Key Reaction | Linear sequence | One-pot Knoevenagel condensation/cyclization/oxidation |

Data sourced from semanticscholar.org, rsc.org

Development of Tetraline Derivatives as Neuropeptide Y Y5 Receptor Antagonists

In the search for antagonists of the Neuropeptide Y (NPY) Y5 receptor, which is a target for anti-obesity therapies, researchers identified 7-methoxy-1-hydroxytetraline as a promising novel skeleton. nih.gov This tetraline, the reduced alcohol form of the corresponding tetralone, served as a key intermediate for developing more potent compounds. nih.gov Structure-activity relationship studies led to the discovery that replacing the naphthalenesulfonamide moiety, previously thought to be essential, with a 5-chlorobenzothiazolin-3-acetic acid moiety resulted in potent antagonists. nih.gov Although the developed compounds showed high affinity for the Y5 receptor, they exhibited poor brain permeability in oral administration studies. nih.gov

Structure-Activity Relationship (SAR) Studies on Functionalized Tetralone Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a tetralone, correlates with its biological activity. By systematically modifying the tetralone scaffold and evaluating the resulting analogues, researchers can identify key structural features and functional groups responsible for their therapeutic effects. researchgate.net

A significant area of investigation involves the synthesis of chalcone-based tetralone derivatives. Chalcones, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, have been integrated with the tetralone structure to create hybrid compounds with enhanced biological profiles. healthinformaticsjournal.comhealthinformaticsjournal.com For instance, studies on dihydronaphthalenone chalconoid derivatives, synthesized through the aldol condensation of α-tetralone and various benzaldehydes, have demonstrated notable cytotoxic activity against several human cancer cell lines. The nature and position of substituents on the benzylidene moiety were found to be critical for this activity. Derivatives featuring 4-methoxy (4-OCH3), 3-nitro (3-NO2), and 4-cyano (4-CN) groups on the phenyl ring exhibited significant cytotoxicity. scielo.br The derivative with a 4-methoxy group, in particular, showed potent activity against K562 leukemia cells, even more so than the standard chemotherapeutic agent cisplatin. scielo.br

Another study focused on (2-(Pyridinyl)methylene)-1-tetralone chalcones, which were evaluated for anticancer and antimicrobial properties. nih.gov The results indicated that the substitution pattern on both the tetralone and pyridinyl rings significantly influenced the biological activity. One specific chalcone (B49325) analogue, designated 3d , demonstrated a broad spectrum of anticancer activity, inhibiting the growth of various leukemia, non-small cell lung, colon, prostate, and breast cancer cell lines by over 60%. nih.gov This highlights the importance of the specific arrangement of heterocyclic and aromatic moieties around the core tetralone structure.

Furthermore, aryl tetralone analogues have been synthesized and screened for various biological activities, including antidiabetic and antimicrobial effects. researchgate.net In one study, a series of trimethoxy phenyl tetralin derivatives were prepared, and their antidiabetic potential was assessed. Compound 4d from this series was noted to possess excellent antidiabetic activity, while also showing strong antibacterial and antifungal properties compared to standard drugs. researchgate.net This suggests that the addition of a substituted aryl group to the tetralone backbone is a viable strategy for developing multifunctional therapeutic agents.

The following tables present research findings from SAR studies on various tetralone analogues.

Table 1: Cytotoxicity of Dihydronaphthalenone Chalconoid Derivatives against Human Cancer Cell Lines scielo.br

This table displays the half-maximal inhibitory concentration (IC50) in micromolar (μM) for selected tetralone derivatives, indicating the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound | Substituent (R) on Phenyl Ring | IC50 K562 (μM) | IC50 HT-29 (μM) | IC50 MCF-7 (μM) |

|---|---|---|---|---|

| P1 | 4-OCH3 | 7.1 ± 0.5 | 11.2 ± 1.2 | 28.9 ± 3.4 |

| P3 | 3-NO2 | 10.3 ± 0.9 | 15.5 ± 1.9 | 19.3 ± 2.1 |

| P9 | 4-CN | 12.5 ± 1.1 | 18.9 ± 2.5 | 21.4 ± 2.8 |

| Cisplatin | (Positive Control) | 9.1 ± 1.7 | 12.3 ± 1.5 | 17.5 ± 2.3 |

Table 2: Anticancer Activity of (2-(Pyridinyl)methylene)-1-tetralone Chalcones nih.gov

This table summarizes the growth inhibition activity of select tetralone chalcones against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | Type of Cancer | % Growth Inhibition |

|---|---|---|---|

| 3d | MOLT-4 | Leukemia | >60% |

| 3d | NCI-H522 | Non-Small Cell Lung | >60% |

| 3d | HCT-116 | Colon | >60% |

| 3d | DU-145 | Prostate | >60% |

| 3d | MDA-MB-468 | Breast | >60% |

| 5c | RPMI-8226 | Leukemia | Active |

| 5c | MCF7 | Breast | Active |

| 5h | MRSA | Bacteria | 75% |

Principles of Rational Design for Modulating Chemical Reactivity and Biological Interactions

Rational drug design involves the strategic development of new molecules based on a thorough understanding of their biological targets and the principles of molecular interactions. For tetralone scaffolds, this process leverages their inherent reactivity and structural versatility. researchgate.net

A core principle in the rational design of tetralone derivatives is the creation of hybrid molecules. This strategy involves combining the tetralone core with other known pharmacophores to generate novel compounds with potentially synergistic or enhanced biological activities. The development of chalcone-tetralone hybrids is a prime example, where the goal is to merge the biological properties of both structural motifs into a single, more potent molecule. healthinformaticsjournal.comhealthinformaticsjournal.com

In silico methods, such as molecular docking, are crucial tools in the rational design process. These computational techniques allow researchers to predict and visualize how a designed molecule might bind to the active site of a specific protein or enzyme. For instance, chalcone-based tetralone derivatives were designed and then studied via molecular docking to confirm their fit within the active site of a target protein (PDB ID: 1M17), providing a rationale for their observed antibacterial activity. healthinformaticsjournal.com Similarly, docking studies were used to investigate the binding modes of dihydronaphthalenone chalconoids with cathepsin B, an enzyme implicated in cancer progression, suggesting that the most active compounds were well-accommodated within the enzyme's active site. scielo.br

Another key principle is the mimicry of natural ligands or substrates. Bicyclic analogues of the plant hormone abscisic acid (ABA) were rationally designed based on a tetralone scaffold. These analogues were engineered to include the essential functional groups required for biological activity while being modified to prevent metabolic inactivation, thereby enhancing their potency and duration of action in plants. rsc.org

The strategic placement of specific functional groups is also a cornerstone of rational design. The antimetastatic properties of certain compounds have been linked to the presence and position of methoxy (B1213986) groups. nih.gov A review of SAR studies noted that a quinoline (B57606) ring substituted with a C-6 methoxy group was a significant contributor to the inhibition of cancer cell metastasis. nih.gov This knowledge allows for the deliberate inclusion of methoxy groups in specific positions on the tetralone ring system to modulate biological interactions and achieve a desired therapeutic effect. Furthermore, in silico pharmacokinetic analyses, such as evaluating compliance with Lipinski's rule of five, are often employed to ensure that the designed compounds possess drug-like properties, increasing their potential for further development. healthinformaticsjournal.com

In Vitro Biological Activities of this compound: A Review of Current Research

Detailed scientific research specifically investigating the in vitro anticancer activities of this compound according to the outlined molecular mechanisms—including its effects on HepG2 and LO2 cell lines, induction of apoptosis, and modulation of the c-Met, p-AKT, NF-κB, and MMP signaling pathways—is not available in the current body of scientific literature.

The specific mechanisms of action, such as the regulation of c-Met, p-AKT, and NF-κB pathways, and the inhibition of Matrix Metallopeptidases (MMP2, MMP9), have been documented for a structurally related but distinct compound, 7-Methoxy-1-tetralone (B20472) . Due to the precise nature of chemical structures and their biological activities, the findings for 7-Methoxy-1-tetralone cannot be attributed to this compound.

Further research is required to determine if this compound exhibits similar or different biological activities and molecular mechanisms.

In Vitro Biological Activities and Molecular Mechanisms

Antimicrobial Properties (In Vitro Studies)

The tetralone scaffold is a core structure in various molecules exhibiting antimicrobial properties. nih.gov Research into derivatives of this scaffold suggests potential efficacy against a range of bacterial and fungal pathogens.

While direct studies on the antibacterial activity of 6-Hydroxy-7-methoxy-1-tetralone are not extensively documented, research on related tetralone derivatives provides insight into its potential efficacy. For instance, a series of novel aminoguanidine-tetralone derivatives, synthesized using 6-hydroxy-1-tetralone (B47845) as a starting material, demonstrated significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov These derivatives generally showed more potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 µg/mL to 4 µg/mL. nih.gov For Gram-negative bacteria, the activity was more pronounced against Escherichia coli and Acinetobacter baumannii compared to Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

Another study on 4-hydroxy-4,7-dimethyl-1-tetralone found that it inhibited the growth of the Gram-positive bacterium Staphylococcus aureus at a concentration of 20 mg/ml, showing a 12mm zone of inhibition, but was inactive against the Gram-negative Escherichia coli. The presence of a methoxy (B1213986) group, as seen in this compound, has been noted in other chemical classes to influence antimicrobial activity. For example, certain methoxy-substituted pyrazoline derivatives have shown enhanced activity against P. aeruginosa and S. aureus. turkjps.org

Table 1: Antibacterial Activity of Selected Tetralone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Aminoguanidine-tetralone derivatives | Gram-positive bacteria | MIC: 0.5 - 4 µg/mL | nih.gov |

| 4-hydroxy-4,7-dimethyl-1-tetralone | Staphylococcus aureus | 12mm zone of inhibition at 20 mg/ml | |

| 4-hydroxy-4,7-dimethyl-1-tetralone | Escherichia coli | Inactive |

This table is interactive. Users can sort the data by clicking on the column headers.

The tetralone chemical structure is also associated with antifungal properties. nih.gov Derivatives of tetralone have been investigated for their activity against various fungal pathogens. For example, aryl tetralone analogs have demonstrated notable antifungal activity against several fungal strains. researchgate.net The presence of methoxy groups in other molecular structures, such as in certain chalcone (B49325) and quinoline (B57606) derivatives, has been linked to significant antifungal activity against pathogens like Candida albicans. researchgate.netmdpi.com Specifically, a study on 6-methoxy-1H-indole-2-carboxylic acid highlighted its promising antifungal capabilities. nih.gov While direct data for this compound is limited, the collective evidence from related structures suggests its potential as a scaffold for the development of antifungal agents.

Enzyme Inhibition Studies by Tetralone Derivatives

Tetralone derivatives have been a focus of enzyme inhibition studies, particularly concerning enzymes involved in neurotransmitter metabolism and xenobiotic detoxification.

Derivatives of α-tetralone are recognized as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin and dopamine. nih.gov The substitution pattern on the tetralone ring plays a critical role in the inhibitory activity. Studies have shown that substitution at the C6 position of the α-tetralone structure is a key requirement for both MAO-A and MAO-B inhibition. nih.gov

A study focused on 2-heteroarylidene-1-tetralone derivatives, synthesized from 7-methoxy-1-tetralone (B20472), found that these compounds are generally selective inhibitors of the MAO-B isoform. nih.govthieme-connect.com For instance, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one was identified as the most potent MAO-B inhibitor in this series with an IC50 value of 0.707 µM. nih.gov In another study, C7-substituted α-tetralones, derived from 7-methoxy-1-tetralone, exhibited high potency as MAO-A and MAO-B inhibitors, with all tested compounds showing IC50 values in the submicromolar range for MAO-B. researchgate.net Specifically, arylalkyloxy substitution at the C7 position resulted in compounds with IC50 values for MAO-B inhibition ranging from 0.00089 to 0.047 µM. researchgate.net

Table 2: MAO Inhibition by 7-Methoxy-1-tetralone Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-B | 0.707 | nih.gov |

| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | MAO-A | 1.37 | nih.gov |

| C7-Arylalkyloxy-α-tetralone derivatives | MAO-B | 0.00089 - 0.047 | researchgate.net |

| C7-Arylalkyloxy-α-tetralone derivatives | MAO-A | 0.010 - 0.741 | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide array of xenobiotics, including drugs. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Some tetralone derivatives have been shown to inhibit enzymes belonging to the Cytochrome P450 family 1. mdpi.com The specific inhibitory profile of this compound against CYP isoforms like CYP26A1 has not been extensively detailed in available research. However, the general potential for tetralone-based compounds to interact with and inhibit CYP enzymes suggests that this is a relevant area for further investigation.

Receptor Interaction Studies with Tetralone Analogues

The tetralin ring system, a core component of tetralone, is a key structural feature in ligands that interact with various receptors. For example, derivatives of 2-aminotetralin have been studied for their interaction with serotonin 5-HT1A binding sites. nih.gov In these studies, it was found that an oxygen-containing substituent at the 8-position of the tetralin ring was not essential for high affinity. nih.gov

Furthermore, a series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin showed significant affinity for 5-HT1A sites in rat brain hippocampal membranes. nih.gov In a different study, ω-(tetralin-1-yl)-n-alkylamine derivatives, some containing a methoxy group on the tetralin moiety, were developed as ligands for σ and 5-HT1A receptors. acs.org Certain compounds in this series, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine, displayed high affinity for σ receptors. acs.org These findings indicate that the tetralone scaffold and its analogues can be tailored to interact with specific receptor subtypes, suggesting a potential mechanism of action for their pharmacological effects.

Neuropeptide Y Y5 Receptor Antagonism

Research into novel antagonists for the human neuropeptide Y (NPY) Y5 receptor has identified the tetraline skeleton as a promising scaffold for developing potent inhibitors. The NPY system, particularly the Y5 receptor, is a significant target in the regulation of energy homeostasis and appetite.

In the quest for potent NPY-Y5 receptor antagonists, a novel skeleton, 7-methoxy-1-hydroxytetraline, which is structurally analogous to this compound, was discovered to be a key intermediate for compounds with high affinity for the Y5 receptor. nih.gov This discovery highlighted the potential of this class of tetraline derivatives in the development of new therapeutic agents.

Further investigations into the structure-activity relationships of these compounds revealed that modifications to the tetraline core could significantly influence their binding affinity and efficacy as Y5 receptor antagonists. For instance, the replacement of what was considered an essential pharmacophore, the naphthalenesulfonamide moiety, with a 5-chlorobenzothiazolin-3-acetic acid moiety led to the development of highly potent antagonists. nih.gov

While specific binding affinity data (such as Ki values) for this compound are not extensively detailed in the available literature, the research on closely related 7-methoxy-1-hydroxytetraline derivatives underscores the importance of this chemical framework. The studies demonstrate that compounds derived from this skeleton can exhibit very high affinities for the NPY Y5 receptor. nih.gov However, it was also noted that despite high in vitro affinity, some of these potent compounds showed poor permeability to the brain in exo-vivo binding assays when administered orally, a critical factor for centrally acting agents. nih.gov

The molecular mechanism of antagonism for these tetraline-based compounds involves competitive binding to the NPY Y5 receptor, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, neuropeptide Y. This antagonism is being explored for its potential therapeutic applications, including the management of obesity.

Table 1: Research Findings on Tetraline Derivatives as NPY Y5 Receptor Antagonists

| Compound/Scaffold | Key Findings | Reference |

|---|---|---|

| 7-methoxy-1-hydroxytetraline | Identified as a novel and suitable skeleton for increasing the potency of NPY-Y5 receptor antagonists. | nih.gov |

| FR230481 | A potent NPY-Y5 receptor antagonist derived from the 7-methoxy-1-hydroxytetraline skeleton. | nih.gov |

| FR233118 | A potent NPY-Y5 receptor antagonist developed by replacing the naphthalenesulfonamide moiety with 5-chlorobenzothiazolin-3-acetic acid. | nih.gov |

Exploration of Abscisic Acid (ABA) Binding Proteins using Tetralone Analogues

In the field of plant biology, tetralone analogues of the plant hormone abscisic acid (ABA) have emerged as valuable tools for investigating ABA signaling pathways and identifying ABA-binding proteins. These synthetic analogues are designed to mimic the structural and functional properties of ABA, allowing for detailed studies of its receptors and downstream effects.

Bicyclic analogues of ABA, including those with a tetralone structure, have been synthesized to incorporate the essential functional groups required for biological activity. A key advantage of these tetralone analogues is their predicted enhanced biological activity and persistence in plants. This is partly because their oxidized products are less likely to cyclize into inactive metabolites, a common fate for natural ABA.

Research has shown that certain tetralone ABA analogues exhibit greater activity than ABA itself in various bioassays. This increased potency makes them effective probes for studying ABA perception and signaling. The design and synthesis of these analogues, often starting from 1-tetralone (B52770), have provided a range of compounds for exploring the roles of different ABA metabolites.

A significant application of these tetralone analogues is in the identification of ABA-binding proteins through techniques such as photoaffinity labeling. By incorporating a photo-reactive group into the tetralone ABA structure, researchers can create probes that covalently bind to their target proteins upon photo-activation. This approach has been instrumental in isolating and identifying novel ABA receptors and interacting proteins, thereby expanding our understanding of the complex ABA signaling network.

While the specific use of this compound as an ABA analogue is not explicitly detailed, the broader class of tetralone ABA analogues has proven to be highly effective in this area of research. Their ability to mimic ABA and their enhanced stability make them powerful tools for dissecting the molecular mechanisms of ABA action in plants.

Table 2: Application of Tetralone Analogues in Abscisic Acid (ABA) Research

| Tetralone Analogue Application | Research Focus | Key Outcome |

|---|---|---|

| Design and Synthesis | Creation of bicyclic ABA analogues with enhanced biological activity. | Development of tetralone analogues that are more potent than natural ABA. |

| Biological Activity Assays | Comparison of the in vitro and in vivo effects of tetralone ABA analogues with natural ABA. | Demonstration of the greater and more persistent biological activity of tetralone analogues. |

| Identification of Binding Proteins | Use of photoaffinity-labeled tetralone ABA analogues to isolate and identify ABA receptors. | Successful identification of putative ABA-binding proteins, advancing the understanding of ABA signaling pathways. |

Applications As Key Synthetic Intermediates

Potential Contributions to the Development of New Organic Materials

Beyond pharmaceuticals, the structural attributes of 6-Hydroxy-7-methoxy-1-tetralone lend themselves to the field of materials science. The rigid, fused-ring system combined with the reactive hydroxyl and ketone functionalities makes it a candidate for incorporation into larger polymeric structures or for the synthesis of novel dyes and liquid crystals.

The phenolic hydroxyl group can be used as a point of polymerization or can be derivatized to attach the molecule to a polymer backbone. The aromatic nature of the tetralone core can impart thermal stability and specific optical properties, such as fluorescence, to the resulting material. The synthesis of E-2-arylmethylene-1-tetralones, for example, demonstrates how the ketone can be readily condensed to create extended conjugated systems. nih.gov Such systems are fundamental to the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific research detailing the use of this compound in materials science is not widely documented, its potential can be inferred from the broader chemistry of naphthalenes and other aromatic ketones. The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group within a rigid framework could be exploited to create self-assembling supramolecular structures with ordered properties.

Future Research Directions and Emerging Avenues

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical industry is driving research into more efficient and environmentally friendly synthetic methods. Chemoenzymatic and biocatalytic routes offer significant advantages over traditional chemical synthesis.

Biocatalysis, utilizing whole cells or isolated enzymes, presents a green and cost-effective approach for producing chiral molecules. researchgate.net For instance, the asymmetric bioreduction of 1-tetralone (B52770) to (R)-1-tetralol has been successfully achieved using Lactobacillus paracasei BD101 as a whole-cell biocatalyst, yielding the product in high enantiomeric excess and on a gram scale. researchgate.netnih.gov This method is noted for being clean, eco-friendly, and economical compared to chemical catalysis. nih.gov The optimization of reaction parameters such as temperature, pH, and incubation time is crucial for maximizing the conversion and enantiomeric excess of the product. nih.gov

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are key enzymes in the synthesis of chiral alcohols and are widely available commercially. acs.org The chemoenzymatic total synthesis of various optically active terpenoids based on a tetralone scaffold has been demonstrated, employing late-stage enzymatic resolution to access both enantiomers. semanticscholar.org These approaches often involve the use of biocatalysts for stereoselective transformations, which can significantly improve the efficiency and sustainability of the synthesis. researchgate.net

Future efforts will likely focus on discovering and engineering novel enzymes with enhanced activity, selectivity, and stability for the synthesis of 6-Hydroxy-7-methoxy-1-tetralone and its analogs. The integration of enzymatic steps into multi-step chemical syntheses will be key to developing highly efficient and sustainable manufacturing processes.

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level through Omics Approaches

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Modern "omics" technologies, including genomics, proteomics, and metabolomics, offer powerful tools to achieve this.

These approaches can help identify the specific cellular pathways and molecular targets modulated by tetralone compounds. For example, studies on tetralone derivatives have identified potential targets such as dihydrofolate reductase (DHFR) through molecular docking. nih.gov Further investigation using omics could validate this and uncover other interacting proteins and downstream effects. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with these compounds, researchers can build a comprehensive picture of their mechanism of action. This detailed understanding is essential for optimizing drug efficacy and minimizing potential side effects.

Integration of Computational Chemistry and Molecular Modeling for Structure-Based Design of Novel Tetralone Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. tarosdiscovery.comnih.gov These techniques enable the rational design of novel molecules with improved potency and selectivity. tarosdiscovery.com By simulating the interaction between a ligand and its target protein at the atomic level, researchers can predict binding affinities and guide the synthesis of new derivatives. mdpi.com

This approach involves several key methodologies:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. tarosdiscovery.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, such as pharmacophore modeling, can be employed to identify the key structural features required for biological activity. tarosdiscovery.comresearchgate.net

Virtual Screening: Large compound libraries can be computationally screened to identify potential hits for a specific target. tarosdiscovery.com

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to understand the stability of the interaction. jchemlett.com

The integration of these computational methods allows for a more efficient and focused approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. tarosdiscovery.com For tetralone derivatives, these tools can be used to design compounds with enhanced activity against known targets or to identify new potential applications.

Exploration of New Pharmacological Targets and Therapeutic Applications for Tetralone Scaffolds

The tetralone scaffold is a versatile platform found in numerous natural products and synthetic compounds with a wide range of biological activities. eurekaselect.combenthamdirect.comresearchgate.netingentaconnect.comnih.gov These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Future research will aim to identify novel pharmacological targets for tetralone derivatives, thereby expanding their therapeutic potential. eurekaselect.com High-throughput screening (HTS) of tetralone libraries against a diverse panel of biological targets can uncover new activities. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, will continue to be crucial in optimizing the potency and selectivity of these compounds for both existing and newly identified targets. nih.govnih.gov

The broad spectrum of bioactivities associated with the tetralone scaffold suggests that these compounds could be developed to address a variety of clinical needs, including infectious diseases, cancer, and neurological disorders. eurekaselect.comresearchgate.netnih.gov

Sustainable Synthesis and Green Chemistry Approaches in Tetralone Research

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. mdpi.comsruc.ac.uk For tetralone synthesis, this involves the development of methods that utilize renewable starting materials, reduce waste, and employ environmentally benign reagents and solvents. mdpi.comrsc.org

Key areas of focus in green chemistry for tetralone research include:

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. mdpi.com This includes the development of photocatalysts that utilize visible light as a clean energy source. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a major goal. mdpi.comchemicalbook.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel can reduce solvent usage, energy consumption, and waste generation. researchgate.net

Recent advancements include the direct synthesis of 4-aryl tetralones from aromatic alkenes and oxygen using visible light and an organic dye as a photocatalyst. rsc.org Such methods provide a more facile and environmentally friendly platform for producing these valuable compounds. rsc.org The development of solvent-free or solid-state reaction conditions also contributes to more sustainable synthetic processes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.